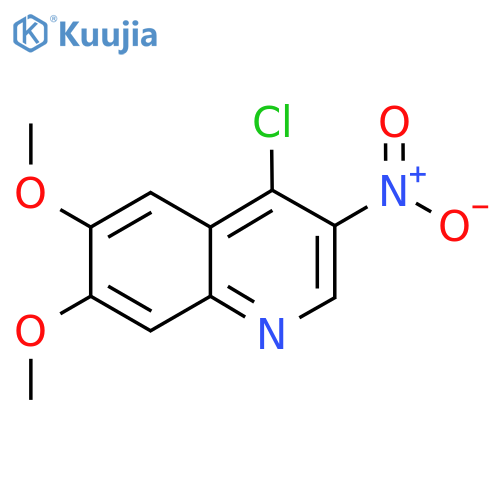

Cas no 99011-29-7 (4-Chloro-6,7-dimethoxy-3-nitroquinoline)

99011-29-7 structure

商品名:4-Chloro-6,7-dimethoxy-3-nitroquinoline

CAS番号:99011-29-7

MF:C11H9ClN2O4

メガワット:268.653161764145

MDL:MFCD26401253

CID:2124136

PubChem ID:22646567

4-Chloro-6,7-dimethoxy-3-nitroquinoline 化学的及び物理的性質

名前と識別子

-

- 4-chloro-6,7-dimethoxy-3-nitroquinoline

- FJYMQJYFQAGVFY-UHFFFAOYSA-N

- SCHEMBL246700

- MFCD26401253

- 99011-29-7

- EN300-1693640

- DB-332222

- 4-Chloro-6,7-dimethoxy-3-nitroquinoline

-

- MDL: MFCD26401253

- インチ: 1S/C11H9ClN2O4/c1-17-9-3-6-7(4-10(9)18-2)13-5-8(11(6)12)14(15)16/h3-5H,1-2H3

- InChIKey: FJYMQJYFQAGVFY-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CN=C2C=C(C(=CC2=1)OC)OC)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 268.0250845g/mol

- どういたいしつりょう: 268.0250845g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 312

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.2

- 疎水性パラメータ計算基準値(XlogP): 2.6

4-Chloro-6,7-dimethoxy-3-nitroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB542612-1g |

4-Chloro-6,7-dimethoxy-3-nitroquinoline; . |

99011-29-7 | 1g |

€1138.00 | 2025-02-15 | ||

| eNovation Chemicals LLC | Y1256965-250mg |

4-CHLORO-6,7-DIMETHOXY-3-NITROQUINOLINE |

99011-29-7 | 95% | 250mg |

$230 | 2024-06-06 | |

| Alichem | A189008751-25g |

4-Chloro-6,7-dimethoxy-3-nitroquinoline |

99011-29-7 | 95% | 25g |

$2814.00 | 2023-08-31 | |

| Enamine | EN300-1693640-1.0g |

4-chloro-6,7-dimethoxy-3-nitroquinoline |

99011-29-7 | 95% | 1g |

$748.0 | 2023-06-04 | |

| Alichem | A189008751-5g |

4-Chloro-6,7-dimethoxy-3-nitroquinoline |

99011-29-7 | 95% | 5g |

$1290.42 | 2023-08-31 | |

| Enamine | EN300-1693640-0.1g |

4-chloro-6,7-dimethoxy-3-nitroquinoline |

99011-29-7 | 95% | 0.1g |

$259.0 | 2023-09-20 | |

| 1PlusChem | 1P01DXEJ-1g |

4-CHLORO-6,7-DIMETHOXY-3-NITROQUINOLINE |

99011-29-7 | 95% | 1g |

$823.00 | 2024-04-19 | |

| abcr | AB542612-250mg |

4-Chloro-6,7-dimethoxy-3-nitroquinoline; . |

99011-29-7 | 250mg |

€598.00 | 2025-02-15 | ||

| A2B Chem LLC | AX28635-250mg |

4-CHLORO-6,7-DIMETHOXY-3-NITROQUINOLINE |

99011-29-7 | 95% | 250mg |

$422.00 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1256965-250mg |

4-CHLORO-6,7-DIMETHOXY-3-NITROQUINOLINE |

99011-29-7 | 95% | 250mg |

$225 | 2025-02-28 |

4-Chloro-6,7-dimethoxy-3-nitroquinoline 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

99011-29-7 (4-Chloro-6,7-dimethoxy-3-nitroquinoline) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2230780-65-9(IL-17A antagonist 3)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:99011-29-7)4-Chloro-6,7-dimethoxy-3-nitroquinoline

清らかである:99%/99%

はかる:250mg/1g

価格 ($):203.0/545.0